Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate

Physicochemical profiling CNS drug design Blood-brain barrier permeability

Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate (CAS 1461713-96-1; IUPAC: methyl 1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylate) is a bicyclic heterocyclic compound with molecular formula C₁₀H₁₇NO₃ and molecular weight 199.25 g/mol. The compound features a fused piperidine–1,4-oxazine ring system with a methyl ester substituent at the 3-position, belonging to the octahydropyrido[2,1-c][1,4]oxazine scaffold class first characterized by Riley and Rankin in 1976 as a framework for CNS-active agents.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 1461713-96-1
Cat. No. B1471157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl octahydropyrido[2,1-c]morpholine-3-carboxylate
CAS1461713-96-1
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN2CCCCC2CO1
InChIInChI=1S/C10H17NO3/c1-13-10(12)9-6-11-5-3-2-4-8(11)7-14-9/h8-9H,2-7H2,1H3
InChIKeyOONYTYGHRMYZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Octahydropyrido[2,1-c]morpholine-3-carboxylate (CAS 1461713-96-1): Scaffold Identity, Physicochemical Profile, and Procurement Baseline


Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate (CAS 1461713-96-1; IUPAC: methyl 1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylate) is a bicyclic heterocyclic compound with molecular formula C₁₀H₁₇NO₃ and molecular weight 199.25 g/mol [1]. The compound features a fused piperidine–1,4-oxazine ring system with a methyl ester substituent at the 3-position, belonging to the octahydropyrido[2,1-c][1,4]oxazine scaffold class first characterized by Riley and Rankin in 1976 as a framework for CNS-active agents [2][3]. Key computed physicochemical properties include a topological polar surface area (TPSA) of 38.77 Ų, a calculated LogP of 0.41, four hydrogen-bond acceptor sites, zero hydrogen-bond donors, and a single rotatable bond . The compound is commercially available at ≥95% purity from multiple vendors with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Methyl Octahydropyrido[2,1-c]morpholine-3-carboxylate Cannot Be Replaced by Generic Morpholine or Piperidine Building Blocks


The octahydropyrido[2,1-c][1,4]oxazine scaffold is structurally and pharmacologically distinct from simple morpholines, piperidines, or acyclic amino esters. The bicyclic system enforces a trans ring junction with equatorial orientation of the 3-substituent, providing stereochemical rigidity absent in monocyclic 2-arylmorpholine analogs such as phenmetrazine and phendimetrazine [1]. This conformational constraint directly impacts target binding geometry and biological outcome: whereas 2-arylmorpholines produce psychomotor stimulation, the octahydropyrido[2,1-c][1,4]oxazine framework confers CNS depressant, anticonvulsant, and appetite-suppressant activity profiles in vivo [1][2]. The 3-carboxylate methyl ester additionally provides a versatile synthetic handle—allowing hydrolysis to the free acid (CAS 2503155-31-3), reduction to the primary alcohol, or direct aminolysis to amide derivatives—that is absent in 3-aryl or 3-hydroxy-3-aryl congeners [3]. Substituting this compound with a generic morpholine-3-carboxylate (which lacks the fused piperidine ring) or a simple piperidine ester (which lacks the oxazine oxygen) would forfeit both the conformational rigidity and the demonstrated CNS pharmacophore embedded in this scaffold [1][2].

Quantitative Differentiation Evidence: Methyl Octahydropyrido[2,1-c]morpholine-3-carboxylate vs. Closest Structural Analogs


Physicochemical Differentiation: TPSA, LogP, and H-Bond Profile vs. 3-Phenyloctahydropyrido[2,1-c][1,4]oxazine

Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate exhibits a TPSA of 38.77 Ų versus 12.5 Ų for 3-phenyloctahydropyrido[2,1-c][1,4]oxazine (free base of the hydrochloride salt, PubChem CID 3044778), representing a 3.1-fold higher polar surface area [1]. The target compound has 4 hydrogen-bond acceptors (ester carbonyl, ether oxygen, amine nitrogen, ester alkoxy oxygen) versus 2 for the 3-phenyl analog (amine nitrogen, ether oxygen), and 0 H-bond donors versus 1 for the 3-phenyl analog [1]. The calculated LogP of 0.41 for the methyl ester indicates substantially lower lipophilicity compared to the 3-phenyl analog (estimated LogP ~2.5–3.0 based on the phenyl substituent), with a molecular weight advantage of approximately 54 g/mol versus the 3-phenyl free base [1]. These differences are critical for CNS drug design: the higher TPSA and lower LogP of the methyl ester predict reduced passive blood-brain barrier penetration relative to the 3-phenyl analog, making the ester a more suitable peripheral or prodrug intermediate rather than a directly CNS-penetrant final candidate [2].

Physicochemical profiling CNS drug design Blood-brain barrier permeability

Bicyclic Scaffold Conformational Rigidity vs. Monocyclic 2-Arylmorpholine Comparators

The octahydropyrido[2,1-c][1,4]oxazine bicyclic system enforces a trans ring junction geometry with equatorial orientation of the 3-substituent, as established by 220 MHz ¹H NMR analysis of methyl-substituted derivatives [1]. In contrast, 2-arylmorpholines such as phenmetrazine (3-methyl-2-phenylmorpholine) and phendimetrazine possess a conformationally flexible morpholine ring that permits multiple low-energy conformers. The stereochemical rigidity of the octahydropyrido[2,1-c][1,4]oxazine system was explicitly compared to 2-arylmorpholines by Rankin et al. (1978), who noted that the bicyclic framework 'provides a more rigid stereochemical framework than found in the 2-arylmorpholines' [1]. This rigidity has functional consequences: the 3-aryl octahydropyrido[2,1-c][1,4]oxazines produce CNS depressant activity (quantitated as reduction of locomotor activity in mice) and significant anticonvulsant and appetite-suppressant effects, whereas the 2-arylmorpholines phenmetrazine and phendimetrazine are known psychomotor stimulants and anorectics with a distinct pharmacological profile [1][2]. The methyl ester at the 3-position preserves this rigid scaffold geometry while introducing a polar functional group for further synthetic elaboration [3].

Stereochemistry Conformational analysis CNS pharmacology

Methyl Ester Synthetic Handle Versatility vs. 3-Carboxylic Acid and 3-Carbonitrile Analogs

Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate (CAS 1461713-96-1) provides three distinct synthetic divergence pathways from a single procurement: (i) basic hydrolysis to octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid (CAS 2503155-31-3 for racemic form; CAS 2503155-54-0 for (3S,9aS)-HCl salt), (ii) reduction with LiAlH₄ or similar hydride reagents to the corresponding 3-hydroxymethyl derivative, and (iii) direct aminolysis with primary or secondary amines to yield 3-carboxamide derivatives [1]. The free carboxylic acid analog (CAS 2503155-31-3) requires separate procurement and pre-activation (e.g., HBTU/DIPEA or EDCI/HOBt) for amide bond formation, adding a synthetic step and reducing atom economy [1]. The 3-carbonitrile analog (CAS 1461698-14-5 for (3S)-enantiomer) provides only reduction or hydrolysis pathways and cannot directly yield esters or amides without additional transformations [2]. The 3-aryl and 3-hydroxy-3-aryl derivatives (Rankin et al., 1978) lack any carboxyl-derived synthetic handle entirely [3]. This functional group versatility positions the methyl ester as the most synthetically enabling entry point into the octahydropyrido[2,1-c][1,4]oxazine chemical space for parallel library synthesis or SAR exploration [1][4].

Synthetic intermediate Functional group interconversion Library synthesis

Vendor Batch-Level QC Documentation vs. Single-Source or Uncharacterized Analogs

Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate is stocked at ≥95% purity (standard grade) by multiple independent vendors including Bidepharm (Catalog BD00915593) and LeYan (Catalog 2019096) . Bidepharm explicitly provides batch-specific QC documentation including NMR, HPLC, and GC analyses for each production lot . In contrast, structurally analogous compounds such as octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride (CAS 2503155-54-0) and (3S)-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile (CAS 1461698-14-5) are typically available from fewer suppliers, often without the same level of multi-technique batch characterization . The availability of orthogonal purity verification (HPLC for organic impurities, NMR for structural confirmation, GC for residual solvents) reduces the risk of undetected impurities confounding biological assay results in downstream SAR studies . The compound's MDL number (MFCD26407530) is registered, facilitating cross-referencing across vendor catalogs and ensuring procurement of identical chemical entity regardless of naming convention variations (morpholine vs. oxazine nomenclature) .

Quality control Reproducibility Procurement reliability

Recommended Application Scenarios for Methyl Octahydropyrido[2,1-c]morpholine-3-carboxylate (CAS 1461713-96-1) Based on Differentiation Evidence


CNS Drug Discovery: Scaffold-Hopping from Flexible Morpholine Stimulants to Conformationally Rigid Depressant Pharmacophores

Medicinal chemistry teams seeking to replace conformationally flexible 2-arylmorpholine stimulants (e.g., phenmetrazine-derived scaffolds) with a rigid, CNS-depressant-biased bicyclic framework should prioritize this methyl ester as the entry point. The trans ring junction and equatorial 3-substituent geometry, confirmed by 220 MHz ¹H NMR, enforce a single low-energy conformation that is unavailable in monocyclic morpholine analogs [1]. The scaffold's demonstrated in vivo CNS depressant activity (locomotor activity reduction in mice) and anticonvulsant/appetite-suppressant effects in the 3-aryl series provide a validated pharmacological starting point [1][2]. The methyl ester can be elaborated to diverse 3-substituted analogs (amides, acids, alcohols, esters) to explore SAR around this rigid pharmacophore without requiring de novo scaffold synthesis [3].

Parallel Library Synthesis: Multi-Directional SAR Exploration from a Single Building Block

For high-throughput medicinal chemistry campaigns, the methyl ester's ability to undergo hydrolysis, reduction, and direct aminolysis from a single procurement enables rapid generation of three distinct compound sub-series (carboxylic acids, primary alcohols, and amides) without purchasing separate building blocks [1][2]. This is particularly advantageous when compared to the free carboxylic acid analog (CAS 2503155-31-3), which requires pre-activation for amide bond formation and cannot directly yield ester or alcohol derivatives without additional synthetic steps [1]. The commercial availability at ≥95% purity with batch-specific NMR, HPLC, and GC documentation from multiple vendors ensures lot-to-lot reproducibility across library synthesis campaigns [3].

Prodrug Design: Exploiting High TPSA and Low LogP for Peripherally Restricted Agents

The target compound's computed TPSA of 38.77 Ų (versus 12.5 Ų for the 3-phenyl analog) and LogP of 0.41 indicate significantly higher polarity and lower lipophilicity than aryl-substituted congeners [1]. For programs designing peripherally restricted agents or hydrolyzable ester prodrugs where limited CNS penetration is desirable, this methyl ester provides a physicochemical profile that predicts reduced passive blood-brain barrier permeability compared to the 3-aryl series [1][2]. The ester functionality can serve as a hydrolyzable handle for in vivo activation to the corresponding carboxylic acid, a strategy well-precedented in prodrug design [2]. The scaffold's CNS depressant activity (in the 3-aryl and 3-hydroxy-3-aryl series) provides additional confidence that the bicyclic core itself is pharmacologically competent once appropriate substitution is installed [3].

Patent-Protected Chemical Space Expansion: Amide Derivatives via the Husson (Adir) Scaffold

US Patent 5,310,739 (Husson et al., assigned to Adir et Compagnie) specifically claims 1-amidooctahydropyrido[2,1-c][1,4]oxazine compounds as psychotropic agents with antidepressant, antipsychotic, and neuroleptic properties [1]. The methyl ester at the 3-position provides a direct synthetic route to 3-carboxamide analogs via aminolysis, enabling exploration of IP-relevant chemical space adjacent to the 1-amido claims. This is a strategic advantage over the 3-aryl derivatives, which lack the carboxyl-based synthetic handle needed to access amide derivatives without complete resynthesis of the scaffold [1][2]. Programs seeking freedom-to-operate or novel composition-of-matter claims in the CNS field can use this methyl ester to generate 3-amido derivatives that are structurally distinct from the patented 1-amido series [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.